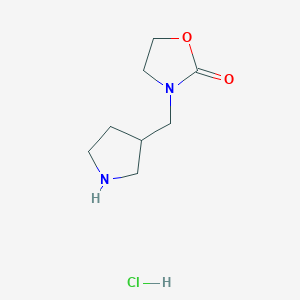

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1820684-55-6

Cat. No.: VC4428249

Molecular Formula: C8H15ClN2O2

Molecular Weight: 206.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820684-55-6 |

|---|---|

| Molecular Formula | C8H15ClN2O2 |

| Molecular Weight | 206.67 |

| IUPAC Name | 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H |

| Standard InChI Key | AELWNIAXGSMDTR-UHFFFAOYSA-N |

| SMILES | C1CNCC1CN2CCOC2=O.Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Characteristics

The systematic IUPAC name for this compound is 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride, reflecting its bicyclic structure comprising a pyrrolidine ring (a five-membered amine) and an oxazolidinone (a five-membered lactam). The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1820684-55-6 | |

| Molecular Formula | ||

| Molecular Weight | 206.67 g/mol | |

| Parent Compound (CID) | 62371094 |

The compound’s SMILES notation, , delineates its connectivity: a pyrrolidin-3-ylmethyl group attached to the nitrogen of an oxazolidin-2-one ring, with a chloride ion balancing the charge .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride typically involves multi-step organic reactions:

-

Oxazolidinone Formation: Cyclization of a β-amino alcohol with phosgene or its equivalents yields the oxazolidin-2-one core .

-

Pyrrolidine Functionalization: Alkylation of pyrrolidin-3-ylmethanol with a halogenated oxazolidinone intermediate introduces the methylene bridge.

-

Salt Formation: Treatment with hydrochloric acid protonates the pyrrolidine nitrogen, forming the hydrochloride salt .

A representative reaction sequence is:

| Supplier Name | Location | Specialization |

|---|---|---|

| Wuhan RC Bio-chemical Co., Ltd. | China | Pharmaceutical intermediates |

| MedChemexpress LLC | USA | Research-grade chemicals |

| Dottikon Exclusive Synthesis | Switzerland | High-purity APIs |

The compound’s primary use lies in antibiotic research, particularly as a precursor to oxazolidinone derivatives like linezolid, which inhibit bacterial protein synthesis . Its pyrrolidine moiety enhances membrane permeability, a critical factor in optimizing drug bioavailability .

Pharmacological and Biochemical Relevance

Structure-Activity Relationship (SAR) Studies

Key SAR findings include:

-

Pyrrolidine Substitution: Bulky groups at the pyrrolidine nitrogen (e.g., methyl, ethyl) enhance target binding but may reduce solubility.

-

Oxazolidinone Modifications: Electron-withdrawing groups on the oxazolidinone ring increase antibacterial potency by stabilizing the lactam carbonyl .

These insights drive the design of next-generation antibiotics with reduced resistance development.

Future Directions and Research Gaps

Emerging Applications

Recent studies explore its utility in cancer therapy, leveraging the pyrrolidine scaffold to inhibit histone deacetylases (HDACs) . Additionally, its chiral centers make it a candidate for asymmetric catalysis in organic synthesis.

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume